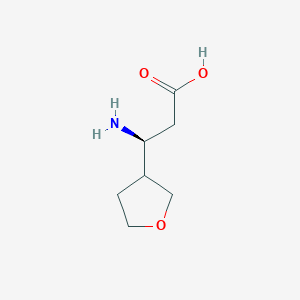
(3S)-3-amino-3-(oxolan-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-amino-3-(oxolan-3-yl)propanoic acid is a chiral amino acid derivative characterized by the presence of an oxolane ring attached to the central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-hydroxypropanoic acid and oxirane.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out under mild conditions, with temperatures ranging from 0°C to room temperature, and in the presence of suitable solvents like ethanol or water.
Industrial Production Methods
Industrial production methods for (3S)-3-amino-3-(oxolan-3-yl)propanoic acid involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated chiral resolution systems, and high-throughput purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the oxolane ring, leading to ring-opening and formation of linear amino alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Linear amino alcohols.
Substitution: Various substituted amino acids depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, (3S)-3-amino-3-(oxolan-3-yl)propanoic acid serves as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential role in biological systems, particularly in the context of enzyme-substrate interactions. Its structural similarity to natural amino acids makes it a useful tool for probing enzyme mechanisms and designing enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to mimic natural amino acids allows it to interact with biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals. Its chiral nature makes it valuable for the production of enantiomerically pure compounds.
Wirkmechanismus
The mechanism by which (3S)-3-amino-3-(oxolan-3-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and amino group allow it to form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-amino-3-(oxolan-3-yl)propanoic acid: The enantiomer of the compound, differing in the spatial arrangement of the amino group.
3-amino-3-(tetrahydrofuran-3-yl)propanoic acid: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
3-amino-3-(oxolan-2-yl)propanoic acid: Differing in the position of the oxolane ring attachment.
Uniqueness
(3S)-3-amino-3-(oxolan-3-yl)propanoic acid is unique due to its specific chiral configuration and the presence of the oxolane ring. This configuration imparts distinct chemical and biological properties, making it valuable for applications requiring enantiomerically pure compounds.
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(oxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H13NO3/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m0/s1 |
InChI-Schlüssel |
XXVHEYJMCXECKB-GDVGLLTNSA-N |
Isomerische SMILES |
C1COCC1[C@H](CC(=O)O)N |
Kanonische SMILES |
C1COCC1C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















